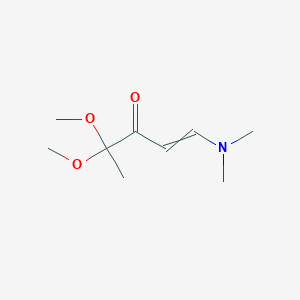

1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-

Overview

Description

1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-: is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- can be synthesized through a Mannich reaction, which involves the condensation of an aldehyde or ketone with a secondary amine and formaldehyde. The reaction typically requires acidic conditions and can be carried out at room temperature or under reflux conditions to improve yield.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely involve the same Mannich reaction but optimized for large-scale production, including the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted enones depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- serves as a versatile building block in organic synthesis. It is particularly useful for creating more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound can be oxidized to form ketones or carboxylic acids and reduced to generate alcohols or secondary amines. Additionally, it can undergo nucleophilic substitution reactions at the dimethylamino group to yield substituted derivatives with diverse functional groups .

Antimicrobial and Anticancer Properties

Research indicates that 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- exhibits potential biological activity, including antimicrobial and anticancer properties. Studies have investigated its efficacy against various pathogens and cancer cell lines, suggesting that it may inhibit cell proliferation and induce apoptosis in specific cancer types .

Medicinal Applications

Drug Development

The compound has been explored for its potential use in drug development. Its structural features allow it to interact with specific molecular targets in biological systems. For instance, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenoxy group may engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various therapeutic effects .

Industrial Applications

Material Development

In industrial settings, 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- is utilized in the development of materials with specific properties. It is applied in formulating polymers and coatings that require particular chemical characteristics. The compound’s reactivity allows for modifications that enhance material performance in various applications .

Case Study 1: Anticancer Activity

A study conducted by Owens et al. (2003) examined the anticancer properties of 1-Penten-3-one derivatives. The results indicated that certain derivatives inhibited the growth of human cancer cell lines significantly. The research highlighted the importance of structural modifications on biological activity and provided insights into potential therapeutic applications .

Case Study 2: Antimicrobial Efficacy

Research published by Jetter et al. (2004) focused on the antimicrobial activity of 1-Penten-3-one compounds. The study demonstrated that these compounds exhibited significant antibacterial effects against several strains of bacteria, suggesting their potential as antimicrobial agents in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- involves its interaction with various molecular targets. The enone moiety can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function.

Molecular Targets and Pathways:

Proteins: The compound can form covalent adducts with cysteine residues in proteins, affecting their activity.

Enzymes: It may inhibit enzymes that have nucleophilic active sites, such as cysteine proteases.

Cell Signaling Pathways: By modifying key proteins, the compound can influence cell signaling pathways and cellular responses.

Comparison with Similar Compounds

1-Penten-3-one: A simpler enone without the dimethylamino and dimethoxy groups.

1-(Dimethylamino)-4,4-dimethoxy-2-butanone: A related compound with a different carbon chain length.

1-(Dimethylamino)-4,4-dimethoxy-3-pentanone: Another similar compound with a different position of the carbonyl group.

Uniqueness: 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- is unique due to the presence of both dimethylamino and dimethoxy groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance the compound’s solubility, stability, and potential biological activity compared to simpler enones.

Biological Activity

1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including synthesis, mechanism of action, and case studies highlighting its therapeutic potential.

- Chemical Formula : CHNO

- Molecular Weight : 247.33 g/mol

- LogP (Octanol/Water Partition Coefficient) : 3.1

- Hydrogen Bond Donor Count : 0

- Hydrogen Bond Acceptor Count : 3

- Rotatable Bond Count : 5 .

Synthesis

The synthesis of 1-Penten-3-one derivatives often involves various chemical reactions including Mannich reactions and modifications of existing compounds. For example, one study reported the preparation of several Mannich bases derived from related compounds, which demonstrated central nervous system (CNS) depressant activity .

Anticonvulsant Activity

1-Penten-3-one derivatives have been evaluated for their anticonvulsant properties. A study synthesized thirty variants of 1-aryl-5-dimethylamino-1-penten-3-one hydrohalides and assessed their efficacy in animal models. The results indicated that certain derivatives exhibited significant anticonvulsant effects, suggesting potential therapeutic applications in epilepsy management .

CNS Depressant Effects

Research has also highlighted the CNS depressant activity of 1-Penten-3-one derivatives. In animal models, these compounds were shown to produce sedation and muscle relaxant effects, which could be beneficial for conditions requiring anxiolytic treatments. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Case Study 1: Anticonvulsant Efficacy

A series of experiments conducted on mice demonstrated that specific derivatives of 1-Penten-3-one significantly reduced seizure frequency compared to control groups. The study utilized the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) test to evaluate efficacy. Results showed a dose-dependent response with some compounds achieving up to 80% reduction in seizure activity .

Case Study 2: Sedative Properties

In another investigation focusing on sedative properties, researchers administered varying doses of 1-Penten-3-one derivatives to rats and observed behavioral changes using the open field test and elevated plus maze test. The findings indicated that higher doses led to increased time spent in open areas and decreased anxiety-related behaviors, supporting the compound's potential as a sedative agent .

The biological activity of 1-Penten-3-one is believed to stem from its ability to interact with various molecular targets within the body:

- GABA Receptors : Modulation of GABA receptors may enhance inhibitory neurotransmission, contributing to its CNS depressant effects.

- NMDA Receptors : Some studies suggest that these compounds may also influence NMDA receptor activity, which is crucial for excitatory neurotransmission and synaptic plasticity.

Q & A

Basic Research Questions

Q. Q1. What are the recommended safety protocols for handling 1-Penten-3-one derivatives with dimethylamino and dimethoxy substituents in laboratory settings?

Methodological Answer: When working with structurally similar compounds (e.g., benzylamino or phenylethylamine derivatives), safety protocols include:

- Eye/Skin Exposure: Immediate flushing with water for 15 minutes (followed by medical consultation) due to potential irritancy .

- Ingestion: Immediate mouth rinsing (if conscious) and medical intervention .

- PPE: Use of gloves, lab coats, and fume hoods, as toxicological data for dimethylamino-substituted ketones are often incomplete .

Note: Substitute-specific hazards require consultation of Safety Data Sheets (SDS) for exact analogs (e.g., CAS 198344-55-7 for benzylamino derivatives) .

Q. Q2. How can researchers characterize the physicochemical properties of 1-Penten-3-one analogs (e.g., boiling point, density)?

Methodological Answer: For analogs like β-N-Methylionone (CAS not specified but structurally similar):

- Density: Measured experimentally via pycnometry (e.g., 0.94 g/cm³ for cyclohexenyl derivatives) .

- Boiling Point: Determined using distillation apparatus under reduced pressure (e.g., 301°C at 760 mmHg for trimethylcyclohexenyl derivatives) .

- Spectroscopy: NMR and FT-IR to confirm functional groups (dimethoxy, dimethylamino) and purity .

Advanced Research Questions

Q. Q3. How can computational methods resolve contradictions in reaction mechanisms involving 1-Penten-3-one derivatives?

Methodological Answer: For dimethylamino-substituted ketones:

- DFT Calculations: Model electron density distributions to predict nucleophilic/electrophilic sites, resolving discrepancies in regioselectivity .

- Kinetic Studies: Compare experimental rate constants (e.g., for cyclization reactions) with simulated transition states .

- Case Study: Analogous biphenyl derivatives (e.g., 4,4′-difluoro-methoxybiphenyls) show conflicting steric vs. electronic effects, resolved via hybrid QM/MM simulations .

Q. Q4. What experimental designs optimize the synthesis of 1-(dimethylamino)-4,4-dimethoxy-1-penten-3-one while minimizing side reactions?

Methodological Answer: Based on patented methodologies for structurally related compounds (e.g., benzimidazole-carboxamides):

- Stepwise Protection: Use trimethylsilyl (TMS) groups to protect dimethoxy sites during amine coupling .

- Catalysis: Employ HATU or HBTU for efficient dimethylamino group introduction, reducing byproducts (e.g., <5% unreacted precursor) .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of dimethoxy-substituted intermediates .

Q. Q5. How can researchers validate the biological activity of dimethylamino-substituted ketones in enzyme inhibition studies?

Methodological Answer: For ALDH inhibitors (e.g., Aldi-2 with dimethylamino and methoxy groups):

- In Vitro Assays: Measure IC50 values using NAD⁺-dependent fluorescence assays .

- Control Experiments: Compare with non-substituted analogs to isolate the dimethylamino group’s electronic effects .

- Structural Analysis: Co-crystallize with target enzymes (e.g., ALDH1A1) to map binding interactions via X-ray crystallography .

Q. Data Contradiction Analysis

Q. Q6. How to address discrepancies in reported toxicity data for dimethylamino-substituted ketones?

Methodological Answer:

- Source Evaluation: Cross-reference SDS entries (e.g., Ambeed Inc. vs. academic reports) to identify testing conditions (e.g., in vivo vs. in vitro) .

- Dose-Response Studies: Conduct tiered assays (e.g., zebrafish embryo toxicity for ecological impact vs. mammalian cell lines for human risk) .

- Meta-Analysis: Use platforms like NIST Chemistry WebBook to reconcile conflicting boiling points or solubility data .

Q. Tables of Key Data

Q. Research Framework Recommendations

- PICO Framework: Define Population (e.g., enzyme targets), Intervention (dimethylamino substitution), Comparison (unsubstituted analogs), Outcome (binding affinity) .

- FINER Criteria: Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored dimethoxy effects), and Relevant (e.g., therapeutic applications) .

Properties

IUPAC Name |

1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(12-4,13-5)8(11)6-7-10(2)3/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRSIQWVIJSERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=CN(C)C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340727 | |

| Record name | 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106157-94-2 | |

| Record name | 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.